molecular formula C3H5Cl3O2Sn B14597919 Propanoic acid, 3-(trichlorostannyl)- CAS No. 59586-11-7

Propanoic acid, 3-(trichlorostannyl)-

Cat. No.: B14597919
CAS No.: 59586-11-7
M. Wt: 298.1 g/mol
InChI Key: MYIMQYVENYBSHR-UHFFFAOYSA-K
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Description

Propanoic acid, 3-(trichlorostannyl)-: is an organotin compound with the molecular formula C3H5Cl3O2Sn . This compound is characterized by the presence of a propanoic acid moiety attached to a trichlorostannyl group. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Synthesis: Propanoic acid, 3-(trichlorostannyl)- can be synthesized by the reaction of propanoic acid with trichlorostannyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

    Grignard Reaction: Another method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with trichlorostannyl chloride to form the desired compound. This method requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: Industrial production of propanoic acid, 3-(trichlorostannyl)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propanoic acid, 3-(trichlorostannyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of corresponding carboxylic acids and other oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the trichlorostannyl group to a less oxidized state, forming various organotin derivatives.

    Substitution: The trichlorostannyl group in propanoic acid, 3-(trichlorostannyl)- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, organotin oxides.

    Reduction: Organotin hydrides, reduced organotin compounds.

    Substitution: Organotin derivatives with various functional groups.

Scientific Research Applications

Chemistry: Propanoic acid, 3-(trichlorostannyl)- is used as a reagent in organic synthesis, particularly in the formation of organotin compounds. It serves as a precursor for the synthesis of more complex molecules and is utilized in various catalytic processes.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties

Medicine: Propanoic acid, 3-(trichlorostannyl)- is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component of pharmaceutical formulations. Its unique chemical properties make it a candidate for targeted drug delivery and controlled release applications.

Industry: In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and durability of these materials, making them suitable for various commercial uses.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(trichlorostannyl)- involves its interaction with cellular components and enzymes. The trichlorostannyl group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, further influencing its biological activity.

Comparison with Similar Compounds

  • Propanoic acid, 3-(dibromostannyl)-
  • Propanoic acid, 3-(dichlorostannyl)-
  • Propanoic acid, 3-(trimethylstannyl)-

Comparison: Propanoic acid, 3-(trichlorostannyl)- is unique due to the presence of three chlorine atoms attached to the tin atom. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the trichlorostannyl group enhances the compound’s reactivity and stability, making it more effective in certain applications. In contrast, compounds with fewer halogen atoms may exhibit different reactivity patterns and biological activities.

Properties

IUPAC Name

3-trichlorostannylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O2.3ClH.Sn/c1-2-3(4)5;;;;/h1-2H2,(H,4,5);3*1H;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIMQYVENYBSHR-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Sn](Cl)(Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3O2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447417
Record name Propanoic acid, 3-(trichlorostannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59586-11-7
Record name Propanoic acid, 3-(trichlorostannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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